REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.I[CH2:8][CH2:9][CH2:10][CH3:11]>C(OCC)C>[CH2:8]([N:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)[CH2:9][CH2:10][CH3:11]
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Name
|
|
Quantity
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45 g
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Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
150 g
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
48.6 g
|
Type
|
reactant
|
Smiles
|
ICCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
After 3 days the resulting piperidine hydroiodide salt was removed by filtration
|
Duration
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3 d
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Type
|
CUSTOM
|
Details
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the N-butylpiperidine was recovered from the ether solution
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Name
|
|
Type
|
|
Smiles
|
C(CCC)N1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |